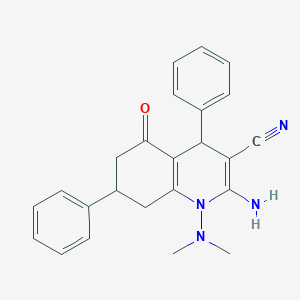
4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biochemical and physiological effects of this enzyme.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of a specific enzyme known as phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in many physiological processes. By inhibiting PDE4, 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide increases cAMP levels and alters the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide are primarily related to its inhibition of PDE4. This inhibition leads to increased cAMP levels and altered downstream signaling pathways, which can have a variety of effects depending on the specific physiological process being studied. For example, inhibition of PDE4 has been shown to reduce inflammation in several models of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its specificity for PDE4. This allows researchers to selectively inhibit this enzyme without affecting other related enzymes, which can be important for understanding the specific role of PDE4 in different physiological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research involving 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more selective and potent inhibitors of PDE4, which could have improved therapeutic potential for a variety of diseases. Another potential direction is the study of the effects of PDE4 inhibition on different physiological processes, such as memory and learning, which have been shown to be influenced by cAMP signaling. Finally, the use of this compound in combination with other drugs or therapies could be explored to identify potential synergistic effects.
Méthodes De Synthèse
The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. One common method involves the reaction of 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 2,6-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to yield the final product.
Applications De Recherche Scientifique
The primary scientific research application of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is as a research tool to study the function and regulation of a specific enzyme. This enzyme is involved in several important physiological processes, including inflammation, cell proliferation, and apoptosis. By inhibiting this enzyme, researchers can study the effects of its inhibition on these processes and potentially identify new therapeutic targets.
Propriétés
Nom du produit |
4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C30H24F2N2O4 |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H24F2N2O4/c1-16-26(30(36)34-29-20(31)8-5-9-21(29)32)27(18-10-11-24-25(14-18)38-15-37-24)28-22(33-16)12-19(13-23(28)35)17-6-3-2-4-7-17/h2-11,14,19,27,33H,12-13,15H2,1H3,(H,34,36) |
Clé InChI |
MHQPYUJMTMQVDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=C(C=CC=C6F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=C(C=CC=C6F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)

